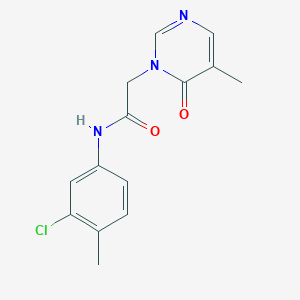

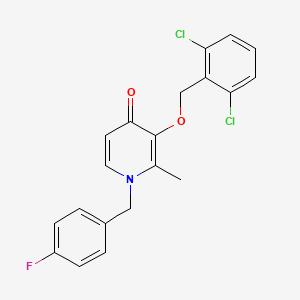

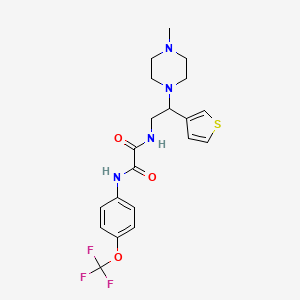

(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid, also known as (S)-TCP, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and has been studied for its ability to modulate certain biological processes. In

Scientific Research Applications

Pyridonecarboxylic Acids as Antibacterial Agents

Research on related pyridonecarboxylic acids has demonstrated their potential as antibacterial agents. For instance, the synthesis and antibacterial activity of compounds structurally similar to "(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid" have been explored, with certain derivatives showing promising activity against bacterial infections. These compounds are part of a broader class of synthetic efforts aimed at developing new antibiotics to combat resistant strains of bacteria (Egawa et al., 1984).

Synthesis of N-Acyliminium Ions

Another application is in the synthesis of N-acyliminium ions, which are valuable intermediates in the production of a variety of nitrogen-containing compounds, including alkaloid precursors and aminolactone derivatives. Such methodologies typically involve the tandem radical decarboxylation-oxidation of amino acids, showcasing the utility of these chemical transformations in generating complex structures from simpler ones (Boto, Hernandez, & Suarez, 2000).

Vibrational Spectroscopy Studies

Vibrational spectroscopy studies, such as FTIR and Raman, provide detailed insights into the molecular structures of carboxylic acids and their complexes. This type of research is essential for understanding the fundamental interactions at play in the formation of pharmaceuticals and agrochemicals, offering a window into the behavior of molecules like "(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid" under various conditions (Periathai & Rajagopal, 2014).

Supramolecular Chemistry

The field of supramolecular chemistry, particularly the self-assembly of complex structures from simpler components, is another area of application. Studies have shown the ability of certain compounds to form robust helical complexes, which have implications for the design of new materials and nanotechnologies (Alcock et al., 2005).

Redox-Annulations

Redox-annulation processes involving cyclic amines have been utilized to synthesize ring-fused pyrrolines, which are then readily converted into pyrroles or pyrrolidines. This chemistry is significant for the construction of heterocyclic compounds that are often found in pharmaceuticals (Kang et al., 2015).

properties

IUPAC Name |

(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-4-6-15(7-5-13)26(24,25)19-11-8-14(9-12-19)17(21)20-10-2-3-16(20)18(22)23/h4-7,14,16H,2-3,8-12H2,1H3,(H,22,23)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJLVMBJAASLFS-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(1-tosylpiperidine-4-carbonyl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)

![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)

![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)